![molecular formula C4H8Cl2O2S B154883 4-Chloro-1-butylsulfonyl chloride CAS No. 1633-84-7](/img/structure/B154883.png)
4-Chloro-1-butylsulfonyl chloride
Overview
Description
4-Chloro-1-butylsulfonyl chloride is a chemical compound that is likely to be used as a reagent in various organic synthesis reactions. While the provided papers do not directly discuss 4-Chloro-1-butylsulfonyl chloride, they do provide insights into related sulfonyl chlorides and their reactivity in different chemical contexts.
Synthesis Analysis
The synthesis of sulfonyl chlorides can be achieved through different methods. For instance, the Friedel-Crafts sulfonylation reaction is a method that can be used to synthesize diaryl sulfones, which are related to sulfonyl chlorides . This reaction can be carried out in ionic liquids, which can act as both the reaction medium and the Lewis acid catalyst, leading to high yields under ambient conditions . Although 4-Chloro-1-butylsulfonyl chloride is not specifically mentioned, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides can be complex, as demonstrated by the X-ray analysis of endo-6,syn-7-Dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane . This compound, while not the same as 4-Chloro-1-butylsulfonyl chloride, shows the potential intricacies in the molecular geometry of sulfonyl chlorides. The orientation of the sulfonyl group and the position of chlorine atoms can significantly influence the reactivity and properties of these molecules .
Chemical Reactions Analysis
Sulfonyl chlorides are versatile reagents in organic synthesis. They can undergo addition reactions, such as the addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene, which is highly regioselective . The reactivity of sulfonyl chlorides with nucleophiles is also noteworthy, as seen in the synthesis of hydroxyalkanesulfonyl chlorides from the chlorination of hydroxyalkanesulfinate salts . These reactions highlight the potential chemical transformations that 4-Chloro-1-butylsulfonyl chloride could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides can vary depending on their structure. For example, the stability of the products formed from the addition of alkylsulphenyl chlorides can be an issue, as they may evolve hydrogen chloride on standing . The rate of cyclization reactions and the interaction with nucleophiles are also important properties that can be studied using NMR spectroscopy and other analytical techniques . These properties are essential for understanding how 4-Chloro-1-butylsulfonyl chloride might behave under different conditions.
Scientific Research Applications
Friedel-Crafts Sulfonylation
4-Chloro-1-butylsulfonyl chloride has been utilized in Friedel-Crafts sulfonylation reactions, which are key in synthesizing various diaryl sulfones. This process leverages 1-butyl-3-methylimidazolium chloroaluminate ionic liquids both as unconventional reaction media and as Lewis acid catalysts, enabling almost quantitative yields under ambient conditions. The reaction showcases the substrate's enhanced reactivity and the pivotal role of Lewis acidity in the ionic liquid, impacting the conversion rate. Al NMR spectroscopy further elucidates the mechanistic details, revealing shifts in aluminum species that indicate the interaction of Lewis acidic species with formed HCl during sulfonylation (Nara, Harjani, & Salunkhe, 2001).
Environmental Remediation
In environmental science, the compound's applications extend to studies on pollutant degradation, such as the investigation into the UV-persulfate process for degrading perfluorooctanoic acid (PFOA). This process, significant in water treatment, involves complex reactions where the presence of chloride can influence the degradation pathway and by-product formation, including chlorate. Kinetic models developed from these studies simulate the dynamic interactions, providing insights into the effects of chloride on degradation processes and offering a framework for optimizing treatment strategies (Qian et al., 2016).
Novel Synthesis Methods
Research also encompasses new methods for synthesizing sulfonyl chlorides, compounds pivotal across various industries, from pharmaceuticals to herbicides. A novel approach involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient, high-yield method that does not require stringent conditions. This innovation opens doors to more efficient production techniques for a range of sulfonyl chloride derivatives, underscoring the versatility of 4-chloro-1-butylsulfonyl chloride in synthetic chemistry (Lezina, Rubtsova, & Kuchin, 2011).
Ionic Liquids in CO2 Separation
The compound finds application in the synthesis of ionic liquids for gas separation, particularly CO2 from N2 and CH4, highlighting the ongoing search for efficient carbon capture solutions. Ionic liquids based on 1-butylsulfonate derivatives demonstrate high CO2 selectivity and stability, positioning them as promising candidates for addressing greenhouse gas emissions and advancing clean energy technologies (Swati et al., 2020).
Advancements in Organic Chemistry
Further, in organic chemistry, the reactivity of 4-chloro-1-butylsulfonyl chloride is leveraged in synthesizing functional aromatic multisulfonyl chlorides. These compounds serve as crucial intermediates in the production of complex organic molecules, including dendritic structures, showcasing the compound's role in expanding the toolkit for molecular engineering (Percec et al., 2001).
Safety and Hazards
4-Chloro-1-butylsulfonyl chloride is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It is used in the preparation of pregnene and androstane heterocyclic derivatives , suggesting that it may interact with enzymes or receptors involved in steroid metabolism or signaling.
Mode of Action
Based on its structure, it can be inferred that it acts as an electrophile, capable of participating in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given its use in the synthesis of steroid derivatives , it may influence pathways related to steroid biosynthesis or metabolism.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . Its LogP values suggest it is moderately lipophilic, which could influence its distribution within the body .
Result of Action
Given its reactivity and use in synthesis, it likely acts as a building block in the formation of more complex molecules, potentially altering cellular processes depending on the nature of these molecules .
Action Environment
The action of 4-Chloro-1-butylsulfonyl chloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a freezer, under -20°C . Additionally, its reactivity may be influenced by the presence of other substances in its environment, such as bases or nucleophiles.
properties
IUPAC Name |
4-chlorobutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCNYYRPIFOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167560 | |
Record name | 4-Chlorobutane-1-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1633-84-7 | |
Record name | 4-Chloro-1-butanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobutane-1-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobutane-1-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobutane-1-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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